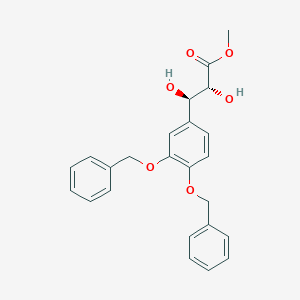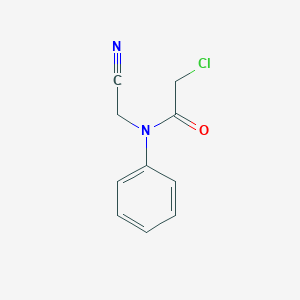
3-Deoxysappanone B
Overview
Description
3-Deoxysappanone B is a homoisoflavonoid compound isolated from the heartwood of the plant Caesalpinia sappan. This compound is known for its diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects .
Mechanism of Action
Target of Action
3-Deoxysappanone B, also known as Deoxysappanone B, is a homoisoflavone compound isolated from Caesalpinia sappan L (Lignum Sappan) . The primary targets of this compound are the IκB kinase (IKK)-NF-κB and p38/ERK MAPK pathways . These pathways play crucial roles in neuroinflammation and neuroprotection .
Mode of Action
This compound interacts with its targets by blocking the signaling pathways of IκB kinase (IKK)-NF-κB and p38/ERK MAPK . This blocking action inhibits the production of neuroinflammatory mediators .
Biochemical Pathways
The IKK-NF-κB and p38/ERK MAPK pathways are key biochemical pathways affected by this compound . By blocking these pathways, this compound prevents the production of neuroinflammatory mediators, thereby exerting anti-neuroinflammatory and neuroprotective effects .
Pharmacokinetics
Related compounds such as brazilin have been suggested to have almost complete and fast oral absorption , which may suggest similar properties for this compound.
Result of Action
The result of this compound’s action is the inhibition of neuroinflammation and the provision of neuroprotection . By blocking the IKK-NF-κB and p38/ERK MAPK pathways, it prevents the production of neuroinflammatory mediators, thereby protecting neurons from inflammation-related damage .
Biochemical Analysis
Biochemical Properties
3-Deoxysappanone B has been shown to inhibit the production of neuroinflammatory mediators by blocking the IκB kinase (IKK)-NF-κB and p38/ERK MAPK pathways . This suggests that it interacts with these enzymes and proteins to exert its effects.
Cellular Effects
In cellular models, this compound has been shown to have anti-neuroinflammatory effects. It inhibits the production of neuroinflammatory mediators in microglia, which are immune cells in the brain . It also has neuroprotective effects, protecting neurons from microglia-mediated inflammatory injuries .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of key signaling pathways. It blocks the IκB kinase (IKK)-NF-κB and p38/ERK MAPK pathways, which are involved in the production of neuroinflammatory mediators .
Preparation Methods
3-Deoxysappanone B can be synthesized through various methods. One common synthetic route involves the use of benzopyran derivatives. The reaction conditions typically include the use of catalysts and specific temperature controls to ensure the correct formation of the compound . Industrial production methods often involve the extraction of the compound from the heartwood of Caesalpinia sappan using solvents like methanol .
Chemical Reactions Analysis
3-Deoxysappanone B undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-Deoxysappanone B has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying homoisoflavonoid synthesis and reactions. In biology, it has been studied for its anti-inflammatory and antioxidant properties. In medicine, it shows potential as a neuroprotective agent, particularly in protecting neurons from microglia-mediated inflammatory injuries . Additionally, it has applications in the industry as a natural dye and in traditional medicine for treating various ailments .
Comparison with Similar Compounds
3-Deoxysappanone B is unique among homoisoflavonoids due to its specific structure and biological activities. Similar compounds include sappanone B, brazilin, and protosappanin, which are also isolated from Caesalpinia sappan. These compounds share some biological activities but differ in their specific molecular targets and pathways .
Properties
IUPAC Name |
3-[(3,4-dihydroxyphenyl)methyl]-7-hydroxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c17-11-2-3-12-15(7-11)21-8-10(16(12)20)5-9-1-4-13(18)14(19)6-9/h1-4,6-7,10,17-19H,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUXSQJYIWEGRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C(O1)C=C(C=C2)O)CC3=CC(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Deoxysappanone B?
A1: Deoxysappanone B acts as a microtubule inhibitor, binding near the colchicine binding site on tubulin. [, ] This inhibits microtubule polymerization, leading to cell cycle arrest and cell death. [] Interestingly, Deoxysappanone B also increases lysosome acidity, ultimately causing lysosomal disruption, a mechanism shared with nocodazole but not other tested microtubule inhibitors. []
Q2: What are the potential anticancer effects of Deoxysappanone B?
A2: Deoxysappanone B demonstrates potent anti-leukemic activity in vitro, showing nanomolar IC50s in various AML cell lines and preferential cytotoxicity towards primary AML cells and stem/progenitor cells compared to normal hematopoietic cells. [] It also exhibits anti-angiogenic properties, inhibiting intersegmental vessel formation in zebrafish embryos. [] Furthermore, it shows cytotoxicity against different cancer cell lines. []
Q3: How does Deoxysappanone B affect lysosomes, and what is the significance of this effect?
A3: Unlike other tested microtubule inhibitors like vinblastine and paclitaxel, Deoxysappanone B, similar to nocodazole, increases lysosome acidity by affecting the vacuolar (V)-ATPase. [] This increased acidity eventually leads to lysosomal disruption, contributing to its cytotoxic effect. Pretreatment with bafilomycin A1, a V-ATPase inhibitor, partially reverses Deoxysappanone B's cytotoxicity, confirming the role of lysosomal disruption in its mechanism of action. []
Q4: What is the chemical structure of Deoxysappanone B?
A4: Deoxysappanone B is a homoisoflavonoid. Its absolute configuration has been determined through chemical transformations and optical properties studies. [] Further structural details can be found in studies focusing on its isolation and identification from natural sources like Caesalpinia sappan L. [, , , , , ]
Q5: What are the potential therapeutic applications of Deoxysappanone B?
A5: Deoxysappanone B shows promise as a potential therapeutic agent for various conditions:
- Acute Myeloid Leukemia (AML): Its potent anti-leukemic activity, including effectiveness against AML stem/progenitor cells, makes it a potential candidate for AML treatment. [] Additionally, its ability to overcome some resistance mechanisms to vinca alkaloids warrants further investigation. []
- Angiogenesis-Dependent Diseases: Deoxysappanone B's anti-angiogenic effects, potentially mediated by inhibiting various signaling pathways like slit2/robo1/2, slit3/robo4, cox2/ptp-rb/pik3r2, and dll4/hey2/efnb2a, suggest its potential for treating diseases involving abnormal blood vessel formation. []
- Obesity-Linked Diabetes Mellitus: Computational studies suggest that Deoxysappanone B exhibits a strong binding affinity to MAPK3, a key protein involved in the insulin signaling pathway. This finding highlights its potential for further research in obesity-linked diabetes mellitus treatment. []
Q6: Has Deoxysappanone B shown any inhibitory activity against specific enzymes?
A6: Yes, Deoxysappanone B, alongside other compounds isolated from Caesalpinia sappan, has displayed inhibitory activity against xanthine oxidase. [] This enzyme plays a crucial role in uric acid production, and its inhibition is a therapeutic target for gout.
Q7: What are the potential advantages of Deoxysappanone B over existing treatments?
A7: While more research is needed, Deoxysappanone B demonstrates some advantages:
- Overcoming Drug Resistance: It exhibits the ability to overcome some resistance mechanisms to vinca alkaloids, a significant challenge in AML treatment. []
- Targeting Multiple Pathways: Its anti-angiogenic effect involves the suppression of multiple signaling pathways, potentially leading to a more effective therapeutic outcome. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Butanoic acid, 4-[(3-methoxyphenyl)thio]-3-oxo-, ethyl ester](/img/structure/B172212.png)



![2-Chloro-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B172225.png)
